2-Oxo-5-phenylpent-4-enoic acid
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Overview
Description
2-Oxo-5-phenylpent-4-enoic acid is an organic compound with the molecular formula C11H10O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-5-phenylpent-4-enoic acid can be achieved through several methods. One common approach involves the condensation of benzaldehyde with acetoacetic ester, followed by cyclization and subsequent oxidation . Another method includes the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods: Flow microreactor systems, for instance, offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-5-phenylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Oxo-5-phenylpent-4-enoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme catalysis and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Oxo-5-phenylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in keto-acid metabolism. The compound’s keto group can undergo nucleophilic attack, leading to various biochemical transformations .
Comparison with Similar Compounds
2-Oxopent-4-enoic acid: Shares a similar structure but lacks the phenyl group.
4-Phenyl-4-pentenoic acid: Similar structure but differs in the position of the keto group.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(E)-2-oxo-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C11H10O3/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,13,14)/b7-4+ |
InChI Key |
QFPRWLORAZXVKK-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(=O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(=O)C(=O)O |
Origin of Product |
United States |
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